molecular formula C10H17N5O2 B1492683 ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate CAS No. 2098076-40-3

ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

Cat. No.: B1492683
CAS No.: 2098076-40-3
M. Wt: 239.27 g/mol
InChI Key: BYNCTAGODGKBIO-UHFFFAOYSA-N
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Description

Ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a compound that features a unique combination of azetidine and triazole rings Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity, while triazoles are five-membered rings containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the azetidine ring into other functionalized derivatives.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized azetidines.

Scientific Research Applications

Ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine and triazole rings. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A naturally occurring amino acid analogue with similar ring strain and reactivity.

    1,2,3-Triazole derivatives: Compounds containing the triazole ring, known for their stability and diverse biological activities.

Uniqueness

Ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is unique due to the combination of azetidine and triazole rings in a single molecule

Properties

IUPAC Name

ethyl 3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-2-17-10(16)14-4-8(5-14)6-15-7-9(3-11)12-13-15/h7-8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNCTAGODGKBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 2
ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 3
ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 4
ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

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